molecular formula C22H21N7O B12411917 TbPTR1 inhibitor 1

TbPTR1 inhibitor 1

Cat. No.: B12411917
M. Wt: 399.4 g/mol
InChI Key: ASBJYAZYFSRQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TbPTR1 inhibitor 1 is a compound designed to inhibit the enzyme pteridine reductase 1 (PTR1) in the parasite Trypanosoma brucei. This enzyme is crucial for the parasite’s survival as it helps in the reduction of pterins and folates, which are essential for its growth and replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TbPTR1 inhibitor 1 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. One common synthetic route involves the use of a tricyclic-based compound, such as 2,4-diaminopyrimido[4,5-b]indol-6-ol, which is synthesized through a series of condensation and cyclization reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

TbPTR1 inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing the inhibitory effect.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, affecting its binding affinity to PTR1.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties. These derivatives are tested for their efficacy in inhibiting PTR1 and their overall therapeutic potential.

Scientific Research Applications

TbPTR1 inhibitor 1 has several scientific research applications:

    Chemistry: It serves as a model compound for studying enzyme inhibition and structure-activity relationships.

    Biology: The compound is used to investigate the metabolic pathways of Trypanosoma brucei and the role of PTR1 in parasite survival.

    Medicine: this compound is a potential lead compound for developing new treatments for Human African Trypanosomiasis.

    Industry: The compound can be used in the development of diagnostic tools and assays for detecting and studying trypanosomatid infections.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to TbPTR1 inhibitor 1 include:

Uniqueness

This compound is unique due to its specific design to target both PTR1 and DHFR in Trypanosoma brucei. This dual inhibition approach enhances its efficacy and reduces the likelihood of resistance development. Additionally, the compound’s tricyclic-based structure provides a novel scaffold for further optimization and development of more potent inhibitors .

Properties

Molecular Formula

C22H21N7O

Molecular Weight

399.4 g/mol

IUPAC Name

[4-[(2,4-diaminopteridin-6-yl)methyl-ethylamino]phenyl]-phenylmethanone

InChI

InChI=1S/C22H21N7O/c1-2-29(13-16-12-25-21-18(26-16)20(23)27-22(24)28-21)17-10-8-15(9-11-17)19(30)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H4,23,24,25,27,28)

InChI Key

ASBJYAZYFSRQAB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.